molecular formula C8H8N2 B1320840 3-Methyl-1H-pyrrolo[3,2-C]pyridine CAS No. 22930-75-2

3-Methyl-1H-pyrrolo[3,2-C]pyridine

Cat. No. B1320840
CAS RN: 22930-75-2
M. Wt: 132.16 g/mol
InChI Key: RXHOENUBSKBJOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1H-pyrrolo[3,2-C]pyridine is a nitrogen-containing heterocyclic compound . It has a molecular weight of 132.16 .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in various studies . For instance, one study reported the design and synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 . Another study discussed the synthesis of new N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3 (2H)diones .


Molecular Structure Analysis

The molecular structure of 3-Methyl-1H-pyrrolo[3,2-C]pyridine is characterized by the presence of a pyrrolopyridine scaffold . The InChI code for this compound is 1S/C8H8N2/c1-6-5-10-7-3-2-4-9-8(6)7/h2-5,10H,1H3 .


Chemical Reactions Analysis

The 1H-pyrrolo[2,3-b]pyridines are known to undergo various chemical reactions such as nitration, nitrosation, bromination, iodination, and reaction with Mannich bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-1H-pyrrolo[3,2-C]pyridine include a molecular weight of 132.16 . More detailed properties like melting point, boiling point, etc., were not found in the search results.

Scientific Research Applications

Analgesic and Sedative Activity

Pyrrolo[3,4-c]pyridine derivatives, which include 3-Methyl-1H-pyrrolo[3,2-C]pyridine, have been extensively studied for their potential analgesic and sedative activities . These compounds have shown promising results in the “hot plate” test and the “writhing” test, two common methods for evaluating analgesic activity . Some of these derivatives were found to be more active than aspirin in the “writhing” test .

Treatment of Nervous System Diseases

These compounds have also been investigated for their potential in treating diseases of the nervous system . The exact mechanisms of action are still under investigation, but the results suggest that these compounds could be beneficial in managing various neurological conditions .

Treatment of Immune System Diseases

Pyrrolo[3,4-c]pyridine derivatives have shown potential in the treatment of diseases of the immune system . While the specific diseases and mechanisms of action are not detailed in the available literature, this is a promising area of research .

Antidiabetic Activity

Some pyrrolo[3,4-c]pyridine derivatives have demonstrated antidiabetic activity . They have been found to effectively reduce blood glucose levels, suggesting potential applications in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and type 1 diabetes .

Antimycobacterial Activity

These compounds have also been found to possess antimycobacterial activity . This suggests that they could be used in the development of new treatments for mycobacterial infections .

Antiviral Activity

Pyrrolo[3,4-c]pyridine derivatives have demonstrated antiviral activity . While the specific viruses against which these compounds are effective are not detailed in the available literature, this is a promising area of research .

Antitumor Activity

These compounds have also shown antitumor activity . They have been found to be effective against certain types of cancer cells, suggesting potential applications in cancer treatment .

Antiplatelet Therapy

Ticlopidine, a tetrahydrothieno[3,2-c]pyridine derivative, has been reported to have anti-inflammatory and antiplatelet aggregation activity . This suggests that other pyrrolo[3,2-c]pyridine derivatives, including 3-Methyl-1H-pyrrolo[3,2-C]pyridine, could potentially have similar therapeutic applications .

properties

IUPAC Name

3-methyl-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-4-10-8-2-3-9-5-7(6)8/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHOENUBSKBJOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10612153
Record name 3-Methyl-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10612153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22930-75-2
Record name 3-Methyl-1H-pyrrolo[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22930-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10612153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-1H-pyrrolo[3,2-C]pyridine
Reactant of Route 2
3-Methyl-1H-pyrrolo[3,2-C]pyridine
Reactant of Route 3
Reactant of Route 3
3-Methyl-1H-pyrrolo[3,2-C]pyridine
Reactant of Route 4
Reactant of Route 4
3-Methyl-1H-pyrrolo[3,2-C]pyridine
Reactant of Route 5
Reactant of Route 5
3-Methyl-1H-pyrrolo[3,2-C]pyridine
Reactant of Route 6
3-Methyl-1H-pyrrolo[3,2-C]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.